m-PEG21-OH physical properties
m-PEG21-OH physical properties
An In-Depth Technical Guide to the Physical Properties of m-PEG21-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy Poly(ethylene glycol) with 21 ethylene glycol units, terminated by a hydroxyl group (m-PEG21-OH), is a monodisperse polyethylene glycol (PEG) derivative of significant interest in the fields of drug delivery, bioconjugation, and proteomics. As a heterobifunctional linker, it possesses a methoxy group at one terminus, rendering it inert, and a reactive hydroxyl group at the other, which allows for covalent attachment to proteins, peptides, nanoparticles, or small molecule drugs. This process, known as PEGylation, can enhance the therapeutic properties of molecules by increasing their solubility, extending their circulatory half-life, and reducing their immunogenicity.[1] This guide provides a comprehensive overview of the core physical properties of m-PEG21-OH, detailed experimental protocols for its characterization, and typical experimental workflows where it is employed.
Core Physical and Chemical Properties
The physical properties of m-PEG21-OH are summarized in the table below. These values are a combination of theoretical calculations and estimations based on data for similar PEG molecules.
| Property | Value | Source/Method |
| Chemical Formula | C43H88O22 | Calculated |
| Molecular Weight (Average) | ~957.15 g/mol | Calculated |
| Exact Mass | 956.5717 g/mol | Calculated |
| Appearance | White to off-white solid or viscous liquid at room temperature | Extrapolated |
| Solubility | Soluble in water and most polar organic solvents (e.g., DMSO, DMF, DCM).[2] Insoluble in nonpolar solvents like hydrocarbons. | General PEG Property |
| Purity | Typically >95% | Supplier Data for similar PEGs |
| Polydispersity Index (PDI) | Typically ≤ 1.05 | [3] |
| Storage Conditions | -20°C for long-term storage.[4] Shipped at ambient temperature. | Supplier Recommendation |
Experimental Protocols for Characterization
Accurate characterization of m-PEG21-OH is crucial for its effective use. The following are detailed methodologies for key analytical experiments.
Purity and Polydispersity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and oligomer distribution of PEG derivatives. Due to the lack of a strong UV chromophore in the PEG backbone, detectors other than standard UV detectors are necessary.
Methodology: Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
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Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
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Column: A reversed-phase column suitable for polymer analysis, such as a PLRP-S or C18 column.
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Mobile Phase:
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Solvent A: Water
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Solvent B: Acetonitrile
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Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is used to separate the different PEG oligomers. A typical gradient might be 10-50% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30-40 °C.
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ELSD Settings:
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Nebulizer Temperature: 50 °C
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Evaporator Temperature: 70 °C
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Gas Flow Rate: 1.6 SLM (Standard Liters per Minute)
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Sample Preparation: Dissolve the m-PEG21-OH sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
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Data Analysis: The resulting chromatogram will show a distribution of peaks, with the main peak corresponding to the n=21 oligomer. Purity is determined by the area percentage of the main peak. The polydispersity can be estimated from the distribution of the oligomer peaks.
Molecular Weight Determination by Mass Spectrometry
High-resolution mass spectrometry is an effective method for determining the molecular weight distribution of PEGs.
Methodology: Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS)
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Instrumentation: An ESI-Q-TOF mass spectrometer coupled to a UPLC system.
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Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile/water with a small amount of formic acid, is infused directly into the ESI source.
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Ionization Mode: Positive ion mode is typically used.
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Charge Reduction: Due to the nature of polymers, multiple charged species can complicate the spectrum. A charge-stripping agent, such as triethylamine (TEA), can be added post-column to simplify the charge state distribution.
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
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Data Processing: The resulting spectrum, showing a distribution of peaks corresponding to different oligomers and charge states, is processed using deconvolution software to obtain the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of m-PEG21-OH, including the presence of the terminal methoxy and hydroxyl groups.
Methodology: ¹H NMR Spectroscopy
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Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is particularly useful as the hydroxyl proton peak does not shift significantly with concentration or water content.
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Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
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Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
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Data Acquisition: Acquire the ¹H NMR spectrum.
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Spectral Interpretation:
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A sharp singlet around 3.38 ppm corresponds to the protons of the terminal methoxy group (CH₃O-).
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A large, broad signal between 3.5 and 3.7 ppm is characteristic of the repeating ethylene glycol methylene protons (-OCH₂CH₂O-).
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In DMSO-d₆, a triplet around 4.56 ppm indicates the terminal hydroxyl proton (-OH).
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The integration ratio of the methoxy protons to the repeating unit protons can be used to estimate the degree of polymerization.
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Applications and Experimental Workflows
m-PEG21-OH is a versatile building block, primarily used as a linker in the development of complex biomolecules like PROTACs and in the PEGylation of therapeutic proteins.
m-PEG21-OH in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. The linker component, for which m-PEG21-OH is well-suited, is crucial for the PROTAC's efficacy. PEG linkers enhance the solubility and cell permeability of the PROTAC molecule.
Caption: Workflow for the synthesis of a PROTAC using an m-PEG21-OH linker.
Protein PEGylation Workflow
PEGylation involves the covalent attachment of PEG chains to a protein to improve its pharmacological properties. The hydroxyl group of m-PEG21-OH must first be activated to react with functional groups on the protein surface, most commonly the primary amines of lysine residues.
Caption: General workflow for the PEGylation of a therapeutic protein.
Conclusion
m-PEG21-OH represents a well-defined, monodisperse PEG derivative that serves as a critical tool in modern drug development and biotechnology. Its defined length and heterobifunctional nature allow for precise control over the structure of complex bioconjugates. While it may not be a standard stock item, its properties can be reliably predicted, and its synthesis and characterization can be achieved through established protocols. The experimental methodologies and workflows detailed in this guide provide a robust framework for researchers and scientists to effectively utilize m-PEG21-OH in their applications, from fundamental research to the development of next-generation therapeutics.
